N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]acetamide
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Overview
Description
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]acetamide is a chemical compound with the molecular formula C12H18N2O3S It is known for its unique structure, which includes a diethylsulfamoyl group attached to a phenyl ring, further connected to a carbamothioyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]acetamide typically involves the reaction of 4-(diethylsulfamoyl)aniline with acetic anhydride and thiourea under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under an inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]acetamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide and carbamothioyl groups are believed to play a crucial role in binding to these targets, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
- N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
Uniqueness
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19N3O3S2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C13H19N3O3S2/c1-4-16(5-2)21(18,19)12-8-6-11(7-9-12)15-13(20)14-10(3)17/h6-9H,4-5H2,1-3H3,(H2,14,15,17,20) |
InChI Key |
KRNRKCAGWSUYLC-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C |
Origin of Product |
United States |
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